3-Azabicyclo[3.2.0]heptan-6-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-1-4-2-7-3-5(4)6/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQQBXIYXFYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375065-64-7 | |
| Record name | 3-azabicyclo[3.2.0]heptan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Significance of the Bicyclo 3.2.0 Heptane Core in Heterocyclic Chemistry
The bicyclo[3.2.0]heptane framework, a fused ring system consisting of a cyclobutane (B1203170) and a cyclopentane (B165970) ring, is a cornerstone in heterocyclic chemistry. Its inherent ring strain and conformational rigidity provide a fixed three-dimensional arrangement of substituents, a desirable feature in the design of biologically active molecules. This structural constraint can lead to enhanced binding affinity and selectivity for protein targets. The introduction of a nitrogen atom at the 3-position to form the 3-azabicyclo[3.2.0]heptane core, and a hydroxyl group at the 6-position, imparts polarity and additional functional handles for synthetic elaboration.
The significance of this heterocyclic system is underscored by its presence in a variety of bioactive compounds. For instance, the broader 1-azabicyclo[3.2.0]heptane skeleton is the foundational structure for carbapenem (B1253116) antibiotics, which are crucial in treating bacterial infections. acs.org While 3-azabicyclo[3.2.0]heptane itself is less explored than its 1-aza counterpart, its analogues have been incorporated into compounds with potential applications as anti-schizophrenia drugs and quinolone antibiotics. orgsyn.org The unique spatial arrangement of the nitrogen and hydroxyl groups in 3-Azabicyclo[3.2.0]heptan-6-ol makes it a valuable synthon for creating diverse molecular architectures.
Academic Research Impetus and Scope of Investigation
The academic interest in 3-Azabicyclo[3.2.0]heptan-6-ol and its derivatives is driven by the demand for novel, three-dimensional building blocks in medicinal chemistry. Researchers are particularly interested in its potential to serve as a conformationally restricted analogue of more flexible aliphatic and heterocyclic amines. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
The scope of investigation into this compound is broad, encompassing several key areas:
Synthesis of Novel Derivatives: A primary focus is the development of synthetic routes to new derivatives of this compound. This includes the introduction of various substituents at the nitrogen atom and the modification or replacement of the hydroxyl group. These derivatives are then used to explore new chemical space and to generate libraries of compounds for biological screening.
Applications in Medicinal Chemistry: Researchers are exploring the use of the 3-azabicyclo[3.2.0]heptane scaffold in the design of new therapeutic agents. For example, derivatives have been investigated as dopaminergic ligands, suggesting potential applications in treating neurological disorders. smolecule.com
Development of Catalytic Systems: The synthesis of the bicyclo[3.2.0]heptane core often involves photochemical or metal-catalyzed reactions. Academic research is focused on developing more efficient and selective catalysts for these transformations. thieme-connect.comtaltech.ee
The following table summarizes some of the key research applications of the 3-azabicyclo[3.2.0]heptane scaffold:
| Research Area | Application | Key Findings |
| Medicinal Chemistry | Synthesis of dopaminergic ligands | Derivatives show potential for treating neurological disorders. smolecule.com |
| Medicinal Chemistry | Synthesis of antibacterial agents | Analogues have been incorporated into fluoroquinolone antibiotics. taltech.ee |
| Organic Synthesis | Development of building blocks | Serves as a conformationally restricted scaffold for creating diverse molecules. researchgate.netenamine.net |
| Catalysis | Development of new synthetic methods | Research into efficient photochemical and metal-catalyzed cycloadditions. thieme-connect.comtaltech.ee |
Historical Development and Evolution of Azabicyclo 3.2.0 Heptane Synthetic Strategies
Chemoenzymatic Synthesis Protocols
The integration of enzymatic processes with traditional chemical reactions, known as chemoenzymatic synthesis, offers a powerful strategy for producing enantiomerically pure compounds. For the 3-azabicyclo[3.2.0]heptane scaffold, this approach typically involves the initial construction of a racemic mixture of the core structure through a multicomponent reaction, followed by an enzymatic kinetic resolution to separate the enantiomers.
A notable application of this method involves the synthesis of 3-azabicyclo[3.2.0]heptane derivatives through the condensation of aldehydes, amines, and cyclic ketones. nih.govsmolecule.com The resulting racemic products are then resolved. The enzyme of choice for this resolution is often the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), which demonstrates high efficiency in this process. nih.gov This lipase selectively acylates one of the enantiomers, allowing for the separation of the two with high enantiomeric excess (e.e.), often exceeding 99%. nih.govsmolecule.com This chemoenzymatic pathway is valued for its high selectivity and the mild, environmentally friendly conditions associated with biocatalysis. nih.gov
Table 1: Chemoenzymatic Resolution of 3-Azabicyclo[3.2.0]heptane Derivatives
| Enzyme | Reaction Type | Outcome | Reference |
|---|
Photochemical Cycloaddition Reactions
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane rings and have been extensively applied to the construction of the 3-azabicyclo[3.2.0]heptane system. These reactions involve the light-induced union of two unsaturated components to form a four-membered ring, providing a direct and convergent route to the bicyclic scaffold. bris.ac.ukorgsyn.org
Intermolecular [2+2] Photocycloadditions: Design and Scope
Intermolecular [2+2] photocycloadditions offer a direct, one-step method for synthesizing functionalized 3-azabicyclo[3.2.0]heptanes from simple, readily available starting materials. acs.orgnih.gov A well-established approach involves the reaction between a maleimide (B117702) derivative, such as N-benzylmaleimide, and various alkenes. acs.orgnih.gov This method is highly versatile, allowing for the creation of a library of derivatives by varying the alkene component. acs.org The resulting cycloadducts are valuable as building blocks and can be further transformed into analogues of biologically important molecules like piperidine (B6355638) and morpholine. nih.gov
The key challenge in intermolecular cycloadditions is often controlling regioselectivity and stereoselectivity. bris.ac.uk However, by carefully selecting substrates with appropriate steric and electronic properties, high selectivity can be achieved, making this a powerful tool for assembling complex and sterically crowded 3-azabicyclo[3.2.0]heptane scaffolds. bris.ac.uk
To overcome the high energy requirements and potential for side reactions associated with direct UV irradiation, sensitized photocycloaddition processes are frequently employed. bris.ac.uknih.gov This technique involves a photosensitizer, a molecule that absorbs light and transfers the energy to one of the reactants, promoting it to an excited triplet state. This excited state then undergoes the cycloaddition reaction. nih.gov
Acetone (B3395972) is a common triplet sensitizer (B1316253) used in these reactions. clockss.org More recently, advanced photosensitizers have been developed that allow the use of visible light instead of harsh UV radiation. thieme-connect.com This visible-light triplet sensitization mode relies on the selective activation of the maleimide component upon energy transfer from the photosensitizer. thieme-connect.com This approach not only makes the process milder but also overcomes previous limitations related to substrate scope and undesired side pathways. thieme-connect.com The strategy has proven effective for the [2+2] cycloaddition of maleimides with a variety of alkenes and alkynes. thieme-connect.comnih.gov
Table 2: Photosensitizers in [2+2] Cycloadditions for 3-Azabicyclo[3.2.0]heptane Synthesis
| Sensitizer Type | Light Source | Mechanism | Advantages | Reference(s) |
|---|---|---|---|---|
| Acetone | UV Light | Triplet Energy Transfer | Simple, traditional method. | clockss.org |
An alternative to sensitization is photoredox catalysis, which can initiate cycloadditions via photoinduced electron transfer (PET). nih.gov In recent years, a significant focus has been placed on developing metal-free photoredox systems, which utilize organic dyes as catalysts. nih.govmdpi.com These organic catalysts, such as Eosin Y and various acridinium (B8443388) or thioxanthylium dyes, are attractive because they are less expensive and more sustainable alternatives to traditional transition-metal-based photocatalysts. nih.govnih.govmdpi.com
In a typical metal-free photoredox [2+2] cycloaddition, the excited organic dye initiates a single electron transfer (SET) with one of the alkene partners, generating a radical ion. nih.gov This reactive intermediate then engages in the cycloaddition with the second alkene. nih.gov This strategy has been successfully applied to the synthesis of various nitrogen-containing heterocycles and offers a complementary approach to energy transfer methods, particularly for substrates amenable to electron transfer processes. nih.govchim.it
Intramolecular [2+2] Photocycloadditions: Macrocyclic and Constrained Systems
Tethering the two reacting alkene moieties within the same molecule allows for intramolecular [2+2] photocycloadditions. This approach is highly effective for controlling regioselectivity and establishing complex, constrained polycyclic systems. nih.gov The intramolecular cyclization of diallylic amines and their derivatives is a classic and direct route to the 3-azabicyclo[3.2.0]heptane core. clockss.orgacs.org
One notable example is the highly diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptanes from the UV irradiation of N-cinnamyl-N-allylamines. clockss.org Another powerful strategy involves using chiral auxiliaries to guide the stereochemical outcome. The use of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, leads to highly diastereoselective cyclizations, yielding enantiopure 3-azabicyclo[3.2.0]heptanes after removal of the chiral auxiliary. acs.org
Enamides and other unsaturated amides are versatile substrates for intramolecular [2+2] photocycloadditions. nih.govnih.gov Enamides possess unique amphiphilic reactivity, capable of acting as nucleophiles or, upon activation, forming iminium intermediates that act as electrophiles. nih.govbeilstein-journals.org This reactivity has been harnessed to create various N-heterocycles. beilstein-journals.org
In the context of forming the azabicyclo[3.2.0]heptane skeleton, the photocycloaddition of substrates containing both an amide-activated alkene (enamide) and a second alkene tether is a key strategy. acs.org For instance, the cyclization of unsaturated amides like 3-acryloyl derivatives provides a pathway to the bicyclic system. acs.org The reaction proceeds through the formation of a 1,4-diradical intermediate, ultimately collapsing to the thermodynamically favored cis-fused bicyclic product. clockss.org The versatility of enamides as synthons, demonstrated in various cycloadditions and radical cyclizations, underscores their importance in constructing complex alkaloid-like structures. beilstein-journals.orgnih.gov Radical-initiated cascade cyclizations of unsaturated amides have also been explored, providing routes to related isoquinolinone structures. sioc-journal.cn
Table 3: Mentioned Chemical Compounds
| Compound Name | Structure | Role |
|---|---|---|
| 3-Azabicyclo[3.2.0]heptan-6-ol | Bicyclic alcohol | Target Scaffold |
| N-benzylmaleimide | Imide | Reactant in intermolecular [2+2] photocycloaddition |
| Candida antarctica lipase B (Novozym 435) | Enzyme | Biocatalyst for kinetic resolution |
| Eosin Y | Organic Dye | Metal-free photoredox catalyst |
| N-cinnamyl-N-allylamine | Diallylic amine | Precursor for intramolecular [2+2] photocycloaddition |
| 3-acryloyl-2-vinylperhydro-1,3-benzoxazine | Chiral unsaturated amide | Substrate for diastereoselective intramolecular photocycloaddition |
| (-)-8-aminomenthol | Chiral amine | Source of chiral auxiliary |
| Acetone | Ketone | Photosensitizer |
| Piperidine | Saturated heterocycle | Target analogue |
Diastereoselective Cyclizations Employing Chiral Auxiliaries
The use of chiral auxiliaries represents a powerful strategy for inducing stereoselectivity in the synthesis of the 3-azabicyclo[3.2.0]heptane core. One notable approach involves the intramolecular [2+2] photocycloaddition of substrates bearing a removable chiral group.
Research has demonstrated that chiral perhydro-1,3-benzoxazines, derived from the readily available (-)-8-aminomenthol, are effective auxiliaries in these transformations. nih.govacs.org Specifically, [2+2] photocycloadditions of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines proceed with high diastereoselectivity. nih.gov The reaction consistently yields cis-fused bicyclic derivatives. The degree of facial selectivity is influenced by the substitution pattern on the vinyl double bond. nih.gov For substrates with a single substituent at the outer carbon of the C-2 vinyl group, good diastereomeric excess (de) is achieved. Remarkably, when two substituents are present at this position, the cyclization forms only a single diastereomer. nih.gov Subsequent removal of the menthol (B31143) auxiliary provides access to enantiopure 3-azabicyclo[3.2.0]heptanes. nih.gov A similar chiral auxiliary approach has been applied to the synthesis of related 3-azabicyclo[3.2.0]heptan-2-ones using 8-aminomenthol-derived acryloyl amides. acs.org
Table 1: Diastereoselectivity in [2+2] Photocycloaddition Using (-)-8-Aminomenthol Auxiliary
| Substrate Substitution (at C-2 Vinyl Group) | Diastereoselectivity | Product Configuration | Reference |
|---|---|---|---|
| Monosubstituted | Good de | cis-fused | nih.gov |
Dipolar Cycloaddition Strategies
Dipolar cycloadditions, particularly [3+2] cycloadditions, provide a convergent and efficient pathway to the 3-azabicyclo[3.2.0]heptane ring system. beilstein-journals.org These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile, rapidly assembling the five-membered pyrrolidine ring fused to the cyclobutane core. Azomethine ylides are commonly employed as the three-atom component in this strategy. rsc.org
[3+2] Cycloadditions of Azomethine Ylides with Cyclobutene Derivatives
The reaction between in situ generated azomethine ylides and cyclobutene derivatives is an effective method for constructing various substituted 3-azabicyclo[3.2.0]heptanes. researchgate.netenamine.net An efficient approach utilizes the [3+2] cycloaddition of a cyclobut-1-enecarboxylic acid ester with an azomethine ylide, a method that has been successfully applied on a multigram scale. researchgate.netenamine.net
Furthermore, the cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors, such as iminoesters, has been developed. nih.gov This strategy, often catalyzed by a silver salt, allows for the stereocontrolled synthesis of densely substituted 3-azabicyclo[3.2.0]heptane derivatives that contain two angular quaternary stereocenters. nih.gov
Catalytic Asymmetric [3+2] Cycloadditions
To control the absolute stereochemistry of the newly formed chiral centers, catalytic asymmetric versions of the [3+2] cycloaddition have been developed. These methods provide direct access to enantioenriched 3-azabicyclo[3.2.0]heptanes.
One highly successful system employs a copper(I) iodide/(R)-Fesulphos complex to catalyze the 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides. nih.gov This catalytic system achieves high levels of both diastereoselectivity and enantioselectivity, with reported enantiomeric excesses (ee) of up to 98%. researchgate.netnih.gov An alternative approach uses a silver acetate/Segphos-type ligand combination, which also provides the desired 3-azabicyclo[3.2.0]heptane products with good yields and high enantioselectivity (up to 95% ee). nih.gov
Table 2: Catalytic Systems for Asymmetric [3+2] Cycloaddition
| Catalyst/Ligand | Dipolarophile | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| CuI/(R)-Fesulphos | Cyclobutenone | High | Up to 98% | nih.gov |
| AgOAc/(S)-Segphos | Cyclobutenone | 93% | 56% | nih.gov |
| AgOAc/L4* | Cyclobutenone | 83% | 95% | nih.gov |
Note: L4 is a Segphos-type ligand.
Cascade and Multicomponent Reaction Sequences for Bicyclic Construction
Cascade and multicomponent reactions offer a highly efficient means of synthesizing the 3-azabicyclo[3.2.0]heptane scaffold by forming multiple bonds in a single operation from simple starting materials. smolecule.com
A novel multicomponent cascade reaction has been reported that leads to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. researchgate.netresearchgate.net This product, an unstable ester, can be reduced in a one-pot procedure to a stable alcohol, such as a this compound derivative. researchgate.net The formation of the bicyclic product is highly diastereoselective, predominantly affording a single diastereoisomer. researchgate.netresearchgate.net Another powerful strategy is a three-component triple cascade reaction, which can be initiated by a hetero-Michael addition to an α,β-unsaturated aldehyde to generate [3.2.0]-heterobicycles with high diastereoselectivity. researchgate.net These methods exemplify the atom and step economy of cascade processes in building complex molecular architectures.
Ring-Forming Reactions from Acyclic Precursors
The construction of the 3-azabicyclo[3.2.0]heptane framework can also be achieved through the cyclization of appropriately functionalized acyclic precursors. These ring-closing strategies are fundamental in synthetic organic chemistry.
Intramolecular Cyclization of Substituted Amino Alcohols
A classic and direct method for forming nitrogen-containing rings is the intramolecular cyclization of amino alcohols. For the synthesis of the this compound core and related structures, this typically involves the cyclization of a substituted amino alcohol under acidic conditions. The use of strong acids, such as hydrochloric acid or sulfuric acid, is often required to protonate the functional groups, which facilitates the nucleophilic attack and subsequent ring closure to form the bicyclic system. Precise control over reaction conditions is necessary to optimize the yield and prevent side reactions. This approach is a foundational strategy for creating the heterocyclic core from a linear, acyclic starting material.
Derivatization and Cyclization of Pyrrole-Based Intermediates
The synthesis of the 3-azabicyclo[3.2.0]heptane framework from pyrrole-based precursors represents an advanced strategy that leverages the inherent reactivity of the pyrrole (B145914) nucleus and its derivatives. Pyrroles and their partially saturated analogues, such as dihydropyrroles, are versatile building blocks in heterocyclic chemistry. sioc-journal.cn However, their application in cycloaddition reactions to form fused bicyclic systems like the 3-azabicyclo[3.2.0]heptane core can be challenging due to the aromatic stability of the pyrrole ring, which favors substitution reactions over dearomatizing cycloadditions. thieme-connect.de Despite these challenges, specific methodologies involving derivatization and subsequent cyclization have been developed to effectively utilize these intermediates.
Key strategies often involve reducing the aromaticity of the pyrrole ring or pre-installing functionalities that facilitate intramolecular cyclization events. Methodologies such as gold-catalyzed annulations and photochemical cycloadditions have proven effective.
Gold-Catalyzed Annulation of Dihydropyrroles
A powerful method for constructing the 3-azabicyclo[3.2.0]heptane skeleton involves the gold-catalyzed annulation of N-protected 2,5-dihydropyrrole derivatives. smolecule.com This approach utilizes the dihydropyrrole, a five-membered enamine derivative, as the foundational component for building the fused ring system. smolecule.com Gold(I) or gold(III) catalysts are employed to mediate the annulation process, which efficiently forms the bicyclo[3.2.0] backbone. smolecule.com The use of a tosyl protecting group on the nitrogen atom is common, yielding intermediates like 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol. smolecule.com This strategy is notable for its efficiency in creating the desired bicyclic framework from a readily accessible pyrrole-based starting material. smolecule.com
| Key Intermediate | Catalyst Type | Product Scaffold | Reference |
| N-Tosyl-2,5-dihydropyrrole | Gold(I) or Gold(III) | 3-Tosyl-3-azabicyclo[3.2.0]heptane | smolecule.com |
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloaddition is a cornerstone reaction for the synthesis of cyclobutane rings and has been applied to create the 3-azabicyclo[3.2.0]heptane system. researchgate.netorgsyn.org In the context of pyrrole-based intermediates, this strategy typically involves the derivatization of a pyrrole or dihydropyrrole ring to introduce a pendant alkene chain. The subsequent intramolecular photocycloaddition between the pyrrolic double bond and the tethered alkene yields the fused bicyclic structure. rsc.orgnih.gov
For instance, chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, which contain a derivatized nitrogen heterocycle, undergo highly diastereoselective intramolecular [2+2] photocycloadditions to give cis-fused bicyclic derivatives. nih.gov Subsequent removal of the chiral auxiliary provides enantiopure 3-azabicyclo[3.2.0]heptanes. nih.gov This highlights how derivatization is a crucial first step to set up the key cyclization event. The formation of the photoproducts can be explained by the intermediacy of spiroaminothietanes when using thione derivatives. rsc.org
| Reaction Type | Key Transformation | Stereochemical Outcome | Reference |
| Intramolecular [2+2] Photocycloaddition | Cyclization of a pyrrole/dihydropyrrole derivatized with an alkene. | Often yields cis-fused bicyclic systems; can be highly diastereoselective with chiral auxiliaries. | nih.gov |
1,3-Dipolar Cycloaddition of Azomethine Ylides
A related and highly efficient strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. beilstein-journals.org Azomethine ylides, which are isoelectronic with a pyrrole anion, can be generated in situ from the condensation of aldehydes and α-amino esters. beilstein-journals.org While not starting from a stable pyrrole ring, this method constructs a pyrrolidine ring as part of a fused system.
A one-pot synthesis utilizing a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides has been developed to produce pyrrolo[3,4-c]pyrrole-1,3-diones. beilstein-journals.org Subsequent manipulation of these bicyclic adducts can lead to highly functionalized pyrrole derivatives. beilstein-journals.org This methodology demonstrates the power of using pyrrole-like five-membered dipoles to construct complex heterocyclic scaffolds.
| Reactants | Catalyst/Conditions | Intermediate Product | Yield | Reference |
| Benzaldehyde, Ethyl glycinate (B8599266) hydrochloride, N-methylmaleimide | AgOAc (10 mol%), Et₃N, CH₂Cl₂ | Bicyclic pyrrolidine (pyrrolo[3,4-c]pyrrole-1,3-dione derivative) | 82% | beilstein-journals.org |
This approach is valued for its operational simplicity and the ability to generate diverse structures by varying the aldehyde, amino ester, and dipolarophile components. beilstein-journals.org
Control of Diastereoselectivity in Bicyclic Construction
The construction of the fused bicyclic system of 3-azabicyclo[3.2.0]heptanes often generates multiple stereocenters. Diastereoselectivity, the preferential formation of one diastereomer over others, is a key consideration in the synthesis of these frameworks. Control over diastereoselectivity can be achieved through strategies that are either dependent on the stereochemistry inherent in the starting material (substrate control) or influenced by external chiral reagents and catalysts (reagent and catalyst control).
In substrate-controlled diastereoselection, the existing stereochemistry of the starting material directs the formation of new stereocenters. A powerful strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to guide the stereochemical course of a reaction.
A notable example is the intramolecular [2+2] photocycloaddition of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, which are derived from the naturally occurring chiral molecule (-)-8-aminomenthol. acs.orgnih.gov In this approach, the chiral aminomenthol auxiliary steers the cycloaddition to produce cis-fused bicyclic products with high diastereoselectivity. The degree of diastereomeric excess (de) is influenced by the substitution pattern on the vinyl group. For instance, substrates with two substituents at the outer carbon of the double bond can lead to the formation of a single diastereomer. nih.gov After the key stereodefining cyclization, the chiral auxiliary can be cleaved to yield the enantiopure 3-azabicyclo[3.2.0]heptane derivative. acs.orgnih.gov This method underscores how chirality from a readily available starting material can be effectively transferred to the target bicyclic structure. mdpi.com Similarly, the stereochemistry of cyclic allylic amines can direct the diastereoselective epoxidation of the double bond, a key step that can be used to construct the functionalized cyclopentane (B165970) portion of the bicyclic system. beilstein-journals.org
The inherent chirality within a substrate can create a biased conformational landscape that favors the approach of reagents from a specific face, a concept known as facial control. mdpi.com This principle is fundamental to achieving high diastereoselectivity in many cyclization reactions that form bicyclic frameworks. mdpi.com
When the substrate lacks inherent stereochemical bias, external reagents or catalysts can be employed to control the diastereomeric outcome. This approach offers flexibility, as the choice of catalyst can often be tuned to favor the formation of a desired diastereomer.
In the synthesis of 3-azabicyclo[3.2.0]heptanes via a [3+2] cycloaddition of cyclobutenones and azomethine ylides, the catalytic system plays a crucial role in determining stereoselectivity. The use of a copper(I) iodide catalyst in conjunction with the chiral ligand (R)-Fesulphos has been shown to achieve high levels of both diastereoselectivity and enantioselectivity. researchgate.net
Photochemical [2+2] cycloadditions, a common method for forming the cyclobutane ring of the bicyclic system, can also be rendered diastereoselective through the use of external agents. The UV irradiation of acidified acetone solutions of trans-N-cinnamyl-N-allylamines yields 3-azabicyclo[3.2.0]heptanes with very high diastereoselectivity, favoring the exo-aryl isomers with a diastereomeric ratio greater than 93:7. clockss.org In this case, the reaction conditions, specifically the presence of acid, influence the transition state of the cyclization to favor one diastereomer. Furthermore, visible-light-mediated [2+2] cycloadditions can be controlled using a dual-catalyst system comprising a photosensitizer and a chiral Lewis acid or a chiral Brønsted acid, which activates the substrate and controls the stereochemical approach of the reacting partners. nih.govspringernature.com
The table below summarizes examples of reagent and catalyst-controlled diastereoselection in the synthesis of azabicyclo[3.2.0]heptane and related frameworks.
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Ref |
| [3+2] Cycloaddition | Cyclobutenones + Azomethine ylides | CuI / (R)-Fesulphos | High | researchgate.net |
| [2+2] Photocycloaddition | trans-N-cinnamyl-N-allylamines | HCl / Acetone | > 93:7 (exo favored) | clockss.org |
| C-H Activation Cascade | Bicyclo[1.1.1]pentane carboxylic acids | Pd(OAc)₂ / Ligand | Exclusive diastereoselectivity | researchgate.net |
Enantioselective Access to Chiral this compound Derivatives
Accessing single enantiomers (enantiopure compounds) of this compound is critical for pharmaceutical applications. This can be achieved either by directly synthesizing a single enantiomer using asymmetric catalysis or by separating a racemic mixture through a process called chiral resolution. wikipedia.org
Asymmetric catalysis is a powerful method for preparing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. beilstein-journals.org Cycloaddition reactions are particularly well-suited for this approach in constructing the 3-azabicyclo[3.2.0]heptane core.
Asymmetric [2+2] Cycloadditions: The enantioselective [2+2] photocycloaddition to form the cyclobutane ring can be achieved using chiral catalysts that operate under visible light. nih.gov A dual-catalysis strategy, combining a transition metal photocatalyst (like Ru(bpy)₃²⁺) with a chiral Lewis acid co-catalyst, has proven effective. The Lewis acid binds to the substrate, creating a chiral environment that influences the stereochemical outcome of the cycloaddition, while the photocatalyst facilitates the reaction using lower-energy visible light, minimizing uncatalyzed background reactions. nih.gov Chiral Brønsted acids can also serve as effective catalysts, activating the substrate through hydrogen bonding and directing the cycloaddition to produce cyclobutanes with high enantioselectivity. springernature.com
Asymmetric [3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a robust method for constructing the pyrrolidine ring of the 3-azabicyclo[3.2.0]heptane system. researchgate.netenamine.net The use of a chiral copper catalyst, such as one formed from CuI and the (R)-Fesulphos ligand, can furnish densely substituted 3-azabicyclo[3.2.0]heptanes with excellent enantiomeric excess (up to 98% ee). researchgate.net Chiral phosphoric acids have also emerged as highly effective catalysts for formal [3+2] cycloadditions, for example, in the reaction of azoalkenes with vinylindoles to produce chiral dihydropyrroles, showcasing the broad utility of this class of catalysts in synthesizing nitrogen-containing heterocycles with high enantiopurity. nih.govsemanticscholar.orgnih.gov
The following table presents selected examples of asymmetric cycloadditions for the synthesis of chiral heterocycles related to the target scaffold.
| Reaction Type | Catalyst System | Achieved Enantiomeric Excess (ee) | Ref |
| [3+2] Cycloaddition | CuI / (R)-Fesulphos | Up to 98% | researchgate.net |
| [2+2] Photocycloaddition | Ru(bpy)₃²⁺ / Chiral Lewis Acid | Good | nih.gov |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Up to 94% | nih.govnih.gov |
| [3+2] Cycloaddition | Chiral Aziridine-phosphine / Cu(II) | Enantiomerically enriched | mdpi.com |
Chiral resolution is a classical method for separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. wikipedia.org
One common technique is diastereomeric salt formation . This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows one diastereomer to be selectively crystallized from the solution. After separation, the chiral resolving agent is removed, yielding the pure enantiomer. wikipedia.org This method has been successfully applied to the resolution of racemic exo-aryl substituted 3-azabicyclo[3.2.0]heptanes, where crystallization with maleic acid was used to separate the diastereomers. clockss.org
Another powerful technique is enzymatic kinetic resolution . This method utilizes enzymes, which are chiral catalysts, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. For the resolution of bicyclic alcohols, lipases are commonly used. For example, the enantiomers of a major diastereoisomer of an azabicyclo[3.2.0]heptane derivative have been successfully separated using immobilized Candida antarctica Lipase B (CALB). researchgate.net The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer (the alcohol) and the acylated enantiomer (the ester) to be easily separated. This method can be highly efficient, with reported enantiomeric ratios (E values) up to 153. researchgate.net
Absolute and Relative Stereochemical Assignment Methodologies
Determining the precise three-dimensional structure, including the relative and absolute stereochemistry, of the synthesized this compound derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative stereochemistry of the bicyclic framework. For instance, in exo- and endo-aryl substituted 3-azabicyclo[3.2.0]heptanes, the relative positions of the substituents can be deduced from ¹³C-NMR spectra. The shielding effect of the endo-aryl group causes the signals for the C-4 and C-5 carbons of the cyclobutane ring to shift upfield compared to the corresponding signals in the exo isomer. clockss.org
Single-Crystal X-ray Crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a molecule. This technique involves diffracting X-rays off a single crystal of the compound, which allows for the calculation of the precise position of every atom in the three-dimensional lattice. This analysis unambiguously establishes the connectivity and spatial arrangement of the atoms. The absolute configuration of a chiral molecule can be determined by analyzing the anomalous dispersion of the X-rays, often quantified by Flack's parameter. This method has been used to confirm the structure of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives and related oxabicyclo[3.2.0]heptanes. clockss.orgresearchgate.net
Circular Dichroism (CD) Spectroscopy is another technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra. This technique can be used to assign the absolute configuration of a chiral molecule by comparing its experimental CD spectrum to that of a known standard or to theoretical calculations. It has been applied to study the chiroptical properties of related bicyclic ketones like (5S)-1-azabicyclo[3.2.0]heptan-7-one. acs.org
Application of CIP Priority Rules and Stereodescriptors
The assignment of priorities to the groups attached to each stereocenter is the first step. wikipedia.org This is determined by the atomic number of the atoms directly bonded to the chiral center, with higher atomic numbers receiving higher priority. wikipedia.orgqmul.ac.uk If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found. qmul.ac.uk
Once priorities are assigned, the molecule is oriented so that the lowest priority group points away from the viewer. The sequence from the highest to the third-highest priority group is then observed. If this sequence is clockwise, the stereocenter is assigned the 'R' (from the Latin rectus for right) descriptor. If the sequence is counter-clockwise, it is assigned the 'S' (from the Latin sinister for left) descriptor. wikipedia.org
For the this compound system, the stereochemistry at the bridgehead carbons and the carbon bearing the hydroxyl group are of particular importance. The relative orientation of these substituents gives rise to different diastereomers, such as cis and trans isomers, which can exhibit distinct physical, chemical, and biological properties. ru.nl The use of stereodescriptors like (1R, 5S, 6R) or (1S, 5R, 6S) allows for the precise and universal identification of each specific stereoisomer. google.com
| Stereocenter | Substituent | Priority | Reasoning |
|---|---|---|---|
| C-6 | -OH | 1 | Oxygen (O) has a higher atomic number than Carbon (C) or Hydrogen (H). |
| -C5 (bridgehead) | 2 | Connected to N, C, H. | |
| -C7 | 3 | Connected to C, H, H. | |
| -H | 4 | Hydrogen (H) has the lowest atomic number. |
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques are indispensable tools for determining the stereochemistry of molecules. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman) are particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and the three-dimensional arrangement of atoms.
¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative stereochemistry of protons on the bicyclic ring can be determined. For instance, a larger coupling constant is typically observed for cis-protons compared to trans-protons on the cyclobutane ring. The chemical shifts of protons are also sensitive to their spatial environment, with shielded or deshielded protons indicating their proximity to other functional groups. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, further aiding in the assignment of relative stereochemistry. researchgate.net
¹³C NMR: The chemical shifts of carbon atoms are also indicative of their stereochemical environment. In some cases, diastereotopic pairs of nuclei, which are chemically non-equivalent due to the chiral environment, can have distinct signals in the ¹³C NMR spectrum, providing further stereochemical information. rsc.org
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular geometry and intermolecular interactions, such as hydrogen bonding. In the case of this compound, the position and shape of the O-H stretching band in the IR spectrum can provide information about intramolecular and intermolecular hydrogen bonding, which can differ between stereoisomers. rsc.org
| Technique | Observed Parameter | Stereochemical Information Deduced |
|---|---|---|
| ¹H NMR | Coupling Constants (J-values) | Dihedral angles between protons, relative stereochemistry (cis/trans). |
| ¹H NMR (NOESY) | Nuclear Overhauser Effect | Through-space proximity of protons, confirming spatial relationships. |
| ¹³C NMR | Chemical Shifts | Differentiation of diastereotopic carbons. |
| IR Spectroscopy | O-H Stretching Frequency | Presence and nature of hydrogen bonding, which can vary between isomers. |
X-ray Diffraction Analysis for Solid-State Stereochemistry
While spectroscopic methods provide valuable information about the stereochemistry in solution, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. americanpharmaceuticalreview.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an absolute configuration of the stereocenters.
The process involves growing a suitable single crystal of the this compound derivative. This crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to generate a three-dimensional electron density map of the molecule. mdpi.com From this map, the positions of the individual atoms can be determined with high precision.
X-ray diffraction analysis has been instrumental in confirming the stereochemistry of various 3-azabicyclo[3.2.0]heptane derivatives synthesized through different routes. researchgate.netresearchgate.net For example, in the synthesis of enantiomerically pure 3-azabicyclo[3.2.0]heptanes, X-ray crystallography of a key intermediate or the final product can be used to confirm the success of the asymmetric synthesis and to establish the absolute stereochemistry. researchgate.net The solid-state conformation and intermolecular interactions, such as hydrogen bonding networks, can also be elucidated, providing insights into the crystal packing and physical properties of the compound. rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pn2₁a |
| a (Å) | 10.592(2) |
| b (Å) | 10.761(2) |
| c (Å) | 14.280(2) |
| Volume (ų) | 1627.6(8) |
Note: The data in the table is representative and based on a similar bicyclic hydrochloride salt for illustrative purposes. rsc.org
Chemical Reactivity and Mechanistic Transformations of 3 Azabicyclo 3.2.0 Heptan 6 Ol Structures
Selective Functional Group Transformations at the Hydroxyl Group
The secondary hydroxyl group at the C-6 position is a key site for functionalization, enabling the introduction of diverse substituents and the modulation of the molecule's physicochemical properties.
The interconversion between the 6-hydroxyl and 6-keto functionalities represents a fundamental transformation for this scaffold.
Oxidation: The secondary alcohol of 3-azabicyclo[3.2.0]heptan-6-ol can be oxidized to the corresponding ketone, 3-azabicyclo[3.2.0]heptan-6-one. This transformation is typically achieved using mild oxidizing agents to avoid over-oxidation or degradation of the strained bicyclic system. Common reagents for this purpose include Dess-Martin periodinane (DMP) and conditions for a Swern oxidation. sigmaaldrich.cnwikipedia.orgwikipedia.orgtcichemicals.comcommonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org The neutral conditions of the Dess-Martin oxidation make it a suitable choice for sensitive substrates. sigmaaldrich.cnwikipedia.org The Swern oxidation, employing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is another effective method known for its mildness and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org
Reduction: The corresponding ketone, 3-azabicyclo[3.2.0]heptan-6-one, can be reduced back to the secondary alcohol. This reduction can be accomplished with various hydride reagents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a powerful reducing agent for this purpose. A milder and more selective option is sodium borohydride (B1222165) (NaBH₄), which is also capable of reducing ketones to secondary alcohols. masterorganicchemistry.com
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂, room temperature | 3-Azabicyclo[3.2.0]heptan-6-one |
| Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to room temperature (Swern Oxidation) | 3-Azabicyclo[3.2.0]heptan-6-one |
| Reduction | LiAlH₄, THF, 0 °C to room temperature | This compound |
| Reduction | NaBH₄, MeOH, 0 °C to room temperature | This compound |
The hydroxyl group serves as a versatile handle for the introduction of various functional groups through esterification and etherification.
Esterification: Esters of this compound can be prepared through standard acylation procedures. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), will yield the corresponding ester. For example, reaction with acetic anhydride would produce 3-azabicyclo[3.2.0]heptan-6-yl acetate.
Etherification: The formation of ethers can be achieved via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comchemistrytalk.org This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in the formation of the ether linkage.
| Derivative | General Reaction | Typical Reagents |
|---|---|---|
| Esters | Acylation | Acyl chloride or anhydride, base (e.g., Et₃N, pyridine) |
| Ethers | Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I, BnBr) |
Modifications and Derivatizations of the Bridged Nitrogen Atom
The secondary amine in the 3-position of the bicyclic system is another key site for chemical modification, allowing for the introduction of a wide range of substituents that can influence the molecule's biological activity and physical properties.
To achieve selective reactions at the hydroxyl group or other parts of the molecule, it is often necessary to protect the nitrogen atom. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
N-Protection:
Boc Protection: The introduction of the Boc group is typically accomplished by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. A commercially available N-Boc protected version of this compound exists. bldpharm.com
Cbz Protection: The Cbz group can be introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com
N-Deprotection:
Boc Deprotection: The Boc group is labile under acidic conditions and can be removed by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. semanticscholar.orgreddit.com
Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis, for example, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. total-synthesis.comorganic-chemistry.orgresearchgate.net Acid-mediated deprotection can also be an alternative. tdcommons.org
| Strategy | Protecting Group | Protection Reagents | Deprotection Conditions |
|---|---|---|---|
| N-Protection | Boc | (Boc)₂O, base (e.g., Et₃N) | Acid (e.g., TFA, HCl) |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) |
Direct functionalization of the nitrogen atom through alkylation and acylation allows for the synthesis of a diverse library of derivatives.
N-Alkylation: The secondary amine can be alkylated to introduce various alkyl or arylmethyl groups. This can be achieved through several methods, including:
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a straightforward route to N-alkylated products.
Reaction with Alkyl Halides: Direct alkylation with alkyl halides can also be employed, often in the presence of a base to neutralize the hydrogen halide formed.
N-Acylation: Acyl groups can be introduced by reacting the amine with acylating agents like acyl chlorides or acid anhydrides in the presence of a suitable base. This leads to the formation of amides, which can significantly alter the electronic properties of the nitrogen atom.
Ring-Opening, Rearrangement, and Degradation Pathways
The strained 3-azabicyclo[3.2.0]heptane core can undergo a variety of transformations that alter the ring system itself.
Under certain photochemical conditions, fragmentation of the cyclobutane (B1203170) ring can occur. researchgate.net Additionally, base-induced rearrangements have been observed in related 6-azabicyclo[3.2.0]heptene systems, suggesting that the 3-azabicyclo[3.2.0]heptane skeleton may also be susceptible to rearrangement under basic conditions. grafiati.com The inherent strain in the fused ring system makes it a potential substrate for ring-opening reactions, which could be initiated by nucleophilic attack or under acidic or basic conditions, leading to the formation of substituted pyrrolidine (B122466) or cyclobutane derivatives. For instance, acid- or base-catalyzed central bond cleavage has been noted in 3-azabicyclo[3.2.0]heptanes.
Chemoselective and Regioselective Functionalization of the Bicyclic Core
The presence of both a nucleophilic secondary amine and a hydroxyl group in this compound requires strategic approaches to achieve selective functionalization at either site. The relative reactivity of these groups is highly dependent on the reaction conditions, including the choice of reagents, solvents, and catalysts.
O-Acylation vs. N-Acylation:
The inherent higher nucleophilicity of the amine compared to the alcohol typically leads to preferential N-acylation under standard conditions. However, chemoselective O-acylation can be achieved by modulating the reactivity of the amine. Under acidic conditions, the secondary amine is protonated to form an ammonium (B1175870) salt, which significantly diminishes its nucleophilicity. This strategy allows for the selective acylation of the hydroxyl group by acyl halides or anhydrides. nih.gov This approach is a cornerstone of protecting-group-free synthesis, enhancing atom economy and procedural simplicity. nih.gov
N-Alkylation vs. O-Alkylation:
Regioselective alkylation also presents a significant challenge. Direct alkylation with alkyl halides often results in a mixture of N- and O-alkylated products, as well as potential quaternization of the nitrogen atom. The outcome of these reactions can be influenced by factors such as the nature of the alkylating agent, the solvent, and the base used. rsc.org For instance, hard electrophiles tend to favor N-alkylation, while softer electrophiles may show increased O-alkylation. The use of specific catalysts, such as those based on iridium, can promote selective N-alkylation of amines in the presence of alcohols through a "hydrogen-borrowing" mechanism. acs.orgresearchgate.net Protecting the hydroxyl group, for example as a silyl (B83357) ether, is a common strategy to ensure exclusive N-alkylation. nih.gov Conversely, protecting the amine, for instance as a carbamate, directs alkylation to the hydroxyl group. wikipedia.orgorganic-chemistry.org
Oxidation of the Hydroxyl Group:
The secondary alcohol at the C-6 position can be oxidized to the corresponding ketone, 3-azabicyclo[3.2.0]heptan-6-one. A variety of oxidizing agents can be employed for this transformation, including those based on chromium (e.g., PCC, Jones reagent) and hypervalent iodine (e.g., Dess-Martin periodinane). chemistryviews.orglibretexts.orglibretexts.org The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amine. Milder, more selective methods, such as Swern or Moffat oxidations, are often preferred. chemistryviews.org Furthermore, catalytic aerobic oxidation using systems like TEMPO in conjunction with a co-oxidant offers a greener alternative. organic-chemistry.org The rigid bicyclic structure can influence the accessibility of the hydroxyl group to the oxidant. core.ac.uk
Table 1: Examples of Chemoselective and Regioselective Functionalization
| Transformation | Reagent/Conditions | Selective Site | Product | Reference |
| O-Acylation | Acyl chloride, CF₃COOH | Hydroxyl | O-Acyl-3-azabicyclo[3.2.0]heptan-6-ol | nih.gov |
| N-Alkylation | Alcohol, [Cp*IrCl₂]₂ catalyst, NaOtBu | Amine | 3-Alkyl-3-azabicyclo[3.2.0]heptan-6-ol | acs.orgresearchgate.net |
| Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | Hydroxyl | 3-Azabicyclo[3.2.0]heptan-6-one | chemistryviews.orglibretexts.org |
| N-Protection | Boc₂O, Et₃N, CH₂Cl₂ | Amine | N-Boc-3-azabicyclo[3.2.0]heptan-6-ol | wikipedia.orgorganic-chemistry.org |
| O-Protection | TBDMSCl, Imidazole, DMF | Hydroxyl | O-TBDMS-3-azabicyclo[3.2.0]heptan-6-ol | nih.gov |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are powerful tools for probing these reaction pathways.
Kinetic Studies:
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the influence of reactant concentrations and temperature. A notable application of kinetics in the context of this scaffold is in enzymatic kinetic resolution. For instance, racemic derivatives of 3-azabicyclo[3.2.0]heptane have been successfully resolved using lipases. nih.gov In such a process, the enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other, allowing for the separation of the enantiomers. The progress of the reaction can be monitored over time by techniques such as chromatography to determine the enantiomeric excess of the product and the remaining substrate. This data provides insight into the enzyme's selectivity and catalytic efficiency. scielo.brresearchgate.netmdpi.comnih.gov
Spectroscopic Studies:
Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates, as well as for determining the stereochemistry of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of functionalized products. For example, in the case of N- vs. O-alkylation, specific 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the site of alkylation by observing correlations between the protons of the newly introduced alkyl group and the carbons of the bicyclic core. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry of substituents on the bicyclic ring, as seen in studies of related bicyclic systems. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of reactions by observing the appearance or disappearance of characteristic functional group absorptions. For example, the oxidation of the hydroxyl group to a ketone would be evidenced by the appearance of a strong carbonyl (C=O) stretching band.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products. Fragmentation patterns observed in mass spectra can also provide structural information.
While detailed mechanistic studies specifically on the functionalization of this compound are not extensively reported, the principles from related systems provide a strong foundation for understanding its reactivity. For example, mechanistic investigations into the iridium-catalyzed N-alkylation of amines with alcohols have identified key iridium-hydride and imine-coordinated intermediates, often through a combination of kinetic experiments and computational studies. acs.org Spectroscopic techniques have also been used to provide evidence for reaction intermediates in other complex organic transformations. nih.gov
Table 2: Kinetic and Spectroscopic Data in Mechanistic Elucidation
| Study Type | Technique | Information Obtained | Application Example | Reference |
| Kinetic Study | Enzymatic Kinetic Resolution | Enantioselectivity, Reaction Rate | Resolution of racemic 3-azabicyclo[3.2.0]heptane derivatives | nih.gov |
| Spectroscopic Study | 2D NMR (HMBC, NOESY) | Regiochemistry and Stereochemistry of Products | Distinguishing N- vs O-alkylation products | researchgate.netresearchgate.net |
| Spectroscopic Study | IR Spectroscopy | Functional Group Transformation | Monitoring the oxidation of the alcohol to a ketone | |
| Mechanistic Investigation | Combined Kinetic, Spectroscopic, and Computational Studies | Identification of Intermediates, Rate-Determining Step | Elucidation of the mechanism of iridium-catalyzed N-alkylation | acs.org |
Advanced Spectroscopic and Computational Characterization of 3 Azabicyclo 3.2.0 Heptan 6 Ol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 3-azabicyclo[3.2.0]heptan-6-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
The complexity of the bicyclic framework of this compound often leads to overlapping signals in simple 1D NMR spectra. Advanced 2D NMR techniques are therefore indispensable for resolving these ambiguities and establishing the precise bonding network.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY spectra would reveal the connectivity between protons on adjacent carbons, allowing for the tracing of the carbon skeleton. ipb.ptwikipedia.org
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. ipb.ptwikipedia.org For instance, all protons within a single ring of the bicyclic structure that are coupled to one another would show cross-peaks in a TOCSY spectrum.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. ipb.ptwikipedia.org For this compound, an HSQC spectrum would provide a direct link between each proton and the carbon atom it is bonded to, greatly simplifying the assignment of the ¹³C spectrum.
A representative table of expected ¹H and ¹³C NMR chemical shifts for the core 3-azabicyclo[3.2.0]heptane skeleton is provided below, based on related structures. Actual values for the 6-ol derivative would be influenced by the hydroxyl group.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 2.5 - 3.0 | 35 - 45 |
| C2 | 2.8 - 3.5 | 50 - 60 |
| C4 | 2.8 - 3.5 | 50 - 60 |
| C5 | 2.5 - 3.0 | 35 - 45 |
| C6 | 3.8 - 4.2 | 70 - 80 |
| C7 | 1.8 - 2.5 | 30 - 40 |
Note: These are estimated chemical shift ranges and can vary based on solvent and substitution.
The bicyclo[3.2.0]heptane ring system is not planar and can exist in different conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the preferred conformation in solution. researchgate.net
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the J-values between protons on the fused rings, it is possible to deduce the relative stereochemistry and the puckering of the rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that identifies protons that are close in space, regardless of whether they are directly bonded. acs.org For this compound, NOESY can be used to determine the relative stereochemistry of the hydroxyl group (i.e., whether it is exo or endo) by observing correlations between the proton on C6 and protons on the bicyclic framework. enamine.net
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the molecular formula of this compound (C₆H₁₁NO) by distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass is 113.0841 g/mol .
Predicted adducts and their corresponding m/z values that could be observed in HRMS are presented in the table below:
| Adduct | Calculated m/z |
| [M+H]⁺ | 114.0913 |
| [M+Na]⁺ | 136.0732 |
| [M+K]⁺ | 152.0472 |
| [M-H]⁻ | 112.0768 |
Data derived from computational predictions. uni.lu
In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For bicyclic alcohols like this compound, characteristic fragmentation pathways include:
Loss of Water ([M-18]): Alcohols frequently undergo dehydration, leading to a peak corresponding to the loss of a water molecule. whitman.edulibretexts.org
Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the formation of a stable, oxygen-containing cation. libretexts.org
Ring Cleavage: The bicyclic ring system can undergo complex rearrangements and cleavages, leading to characteristic fragment ions. For instance, cyclic alcohols are known to produce a peak at m/z 57 through a complex ring cleavage. whitman.eduacs.orgwhitman.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. These techniques are complementary and provide valuable information about the functional groups present in a molecule.
For this compound, the key vibrational modes would be associated with the O-H, N-H, C-H, and C-N bonds.
| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |
| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |
| N-H stretch (secondary amine) | 3300-3500 (sharp) | Moderate |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C-N stretch | 1000-1250 | Moderate |
| C-O stretch (alcohol) | 1050-1150 | Moderate |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Species
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. While specific ECD spectra for this compound are not extensively documented in the literature, the principles of ECD can be applied to its chiral isomers. For instance, in the analysis of a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one, ECD spectroscopy, in conjunction with quantum chemical predictions, was explored to assign the absolute configuration of a resulting epoxide. researchgate.net
The application of ECD to this compound would involve measuring the spectra of its enantiomers and comparing them to theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms and functional groups around the chromophore. For bicyclic ketones, the octant rule has traditionally been used to correlate the sign of the n→π* Cotton effect with the stereochemistry of the molecule. researchgate.net More advanced computational approaches now provide a more reliable means of predicting ECD spectra and, consequently, determining the absolute configuration of complex chiral molecules like the enantiomers of this compound.
X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing
Below is a representative table of crystallographic data compiled from an analog, (+)-exo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane hydrochloride, to illustrate the type of information obtained from an X-ray diffraction study. clockss.org
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄FN · HCl |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.852(1) |
| b (Å) | 7.221(1) |
| c (Å) | 11.666(2) |
| β (°) | 94.07(1) |
| Volume (ų) | 575.8(2) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.313 |
| Temperature (K) | 203 |
This interactive table provides representative crystallographic data for an analog of this compound.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable tools for gaining a deeper understanding of the structural and electronic properties of molecules like this compound. These techniques complement experimental data and can predict properties that are difficult to measure.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For the 3-azabicyclo[3.2.0]heptane scaffold, DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors, such as electrophilicity and nucleophilicity indices, which provide insights into the potential reaction pathways of the molecule. For instance, computational studies on related azabicyclic systems have utilized DFT to predict their conformational preferences and reactivity.
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes. mdpi.com For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations and the energetic barriers between them. This is particularly important for understanding how the molecule might interact with biological targets.
Simulations of related bicyclic structures have shown that the fused ring system significantly restricts the conformational freedom compared to monocyclic analogs. rsc.org The puckering of both the cyclobutane (B1203170) and pyrrolidine (B122466) rings can lead to multiple low-energy conformations. MD simulations can map these conformational states and their populations, offering a more complete understanding of the molecule's behavior in solution. A molecular mechanics analysis of a 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketal, for example, was used to understand its interaction with opiate receptors by superimposing its structure with that of morphine. nih.gov
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm experimental findings or to aid in the structural elucidation of new compounds. For this compound, DFT calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov By comparing the calculated spectra with experimental data, the proposed structure and stereochemistry can be validated. github.io
Reactivity descriptors, derived from the electronic structure calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include parameters such as ionization potential, electron affinity, and various indices that quantify electrophilic and nucleophilic character. This information is valuable for predicting how this compound and its analogs might behave in chemical reactions.
Below is a hypothetical table of predicted spectroscopic and reactivity parameters for this compound, based on typical values obtained from DFT calculations for similar small organic molecules.
| Predicted Parameter | Hypothetical Value | Method |
| ¹³C NMR Shift (C-OH) | 65-75 ppm | DFT/B3LYP/6-31G |
| ¹H NMR Shift (H-C-OH) | 3.5-4.5 ppm | DFT/B3LYP/6-31G |
| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.0 to 2.0 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.5 to 9.5 eV | DFT/B3LYP/6-31G* |
| Electrophilicity Index (ω) | 0.8 to 1.2 eV | Conceptual DFT |
This interactive table presents hypothetical predicted spectroscopic and reactivity data for this compound, illustrating the output of computational models.
Strategic Applications of 3 Azabicyclo 3.2.0 Heptan 6 Ol As a Versatile Synthetic Building Block
Design and Synthesis of Conformationally Constrained Pharmacophores
The 3-azabicyclo[3.2.0]heptane framework is characterized by a fused cyclobutane (B1203170) and pyrrolidine (B122466) ring system. This fusion inherently restricts the conformational flexibility of the molecule, "locking" it into a defined three-dimensional shape. This rigidity is highly desirable in drug design for creating pharmacophores with a precise spatial arrangement of functional groups. By reducing the number of possible conformations, chemists can design ligands that bind to biological targets with higher affinity and selectivity.
These rigid, compact molecules are particularly useful in designing ligands for receptors and enzymes. lifechemicals.com For instance, conformationally locked analogues are often employed in structure-activity relationship studies of neurotransmitters to understand the precise binding requirements of their receptors. lifechemicals.com The synthesis of such scaffolds often involves photochemical [2+2] cycloaddition reactions, which are efficient methods for creating the strained cyclobutane ring integral to the bicyclic system. acs.orgnih.govnih.gov
Development of Novel Chemical Scaffolds for Drug Discovery
The 3-azabicyclo[3.2.0]heptane core is recognized as an advanced building block for drug discovery, enabling the development of novel chemical scaffolds. acs.orgnih.gov Its three-dimensional character allows chemists to "escape from flatland," a term describing the move away from planar, aromatic structures toward more complex, sp³-rich molecules that often have better clinical success rates. nih.govbldpharm.com The bicyclic structure serves as a surrogate for common motifs like piperidine (B6355638), offering similar physicochemical properties such as lipophilicity and water solubility but with a fixed geometry. bldpharm.com
Various synthetic routes have been developed to access these valuable scaffolds, highlighting their importance. These methods provide a foundation for creating diverse libraries of compounds for high-throughput screening.
Table 1: Synthetic Methodologies for 3-Azabicyclo[3.2.0]heptane Scaffolds
| Synthetic Method | Description | Key Features |
|---|---|---|
| Intramolecular [2+2] Photocycloaddition | An intramolecular cyclization of substrates like trans-N-cinnamyl-N-allyl amines using UV irradiation. acs.orgnih.govclockss.org | Highly diastereoselective, producing bicyclic amines in good yields. clockss.org |
| [3+2] Cycloaddition | An approach based on the cycloaddition of a cyclobutene-1-carboxylate ester and an in-situ generated azomethine ylide. researchgate.net | Efficient for producing various substituted derivatives and is scalable. researchgate.net |
| Amine-Tolerant Kochi-Salomon Reaction | A photochemical [2+2] cycloaddition of unactivated olefins, adapted to be tolerant of amines by running the reaction in water with Cu(II) salts and mineral acids. orgsyn.orgorgsyn.org | Enables a one-step synthesis from simple precursors like diallylamine. orgsyn.org |
Intermediacy in the Total Synthesis of Complex Natural Products and Analogs
The 3-azabicyclo[3.2.0]heptane framework is considered essential in the synthesis of natural products and other complex architectures. lifechemicals.com While specific examples of its use as a direct intermediate in the total synthesis of a complex natural product are not prominently detailed in the searched literature, related bicyclic systems like (5S)-1-azabicyclo[3.2.0]heptan-7-one are noted as versatile intermediates for this purpose. acs.org The strategic value of the 3-azabicyclo[3.2.0]heptane core lies in its ability to serve as a rigid foundation upon which more complex molecular structures can be built, including components for Proteolysis Targeting Chimeras (PROTACs). lifechemicals.com
Utility in Medicinal Chemistry Programs
The unique structural properties of the 3-azabicyclo[3.2.0]heptane scaffold have led to its incorporation into a variety of medicinal chemistry programs targeting a range of diseases.
The 3-azabicyclo[3.2.0]heptane core is a privileged structure for developing agents that act on the central nervous system. Its rigid nature allows for precise orientation of substituents to interact with specific CNS receptors. Research has demonstrated its utility in creating potent and selective ligands for various neurological targets.
Table 2: Examples of CNS-Active Compounds Based on the Azabicyclo[3.2.0]heptane Scaffold
| Compound Class/Target | Specific Example(s) | Therapeutic Area | Key Findings |
|---|---|---|---|
| Dopamine (B1211576) Receptor Ligands | Various synthesized derivatives | Neurological/Psychiatric Disorders | Compounds showed greater binding affinity for D₂(L) and D₃ dopamine receptors over D₁ sites. Individual enantiomers displayed distinct affinities. nih.govdntb.gov.ua |
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands | 3,6-diazabicyclo[3.2.0]heptane derivatives (related scaffold) | Neurological Disorders | Novel, potent ligands were developed with selectivity for the α4β2 nAChR subtype. nih.gov |
| D₄/5-HT₂A Receptor Antagonist | Belaperidone | Schizophrenia | The anti-schizophrenia drug Belaperidone features the 3-azabicyclo[3.2.0]heptane core. nih.govorgsyn.org |
| Opiate Receptor Agonists | 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals (related scaffold) | Pain Management | Analogues showed morphine-like analgesic potency in animal models, with effects reversed by naloxone. |
The bicyclo[3.2.0]heptane ring system is a core component of several classes of antibiotics, particularly beta-lactams and their analogues. The strained ring system is crucial for the biological activity of these drugs.
Antibiotics: The 4-thia-1-azabicyclo[3.2.0]heptane nucleus is the foundational structure for penicillin and related antibiotics. newdrugapprovals.org Derivatives like tazobactam, a penicillanic acid sulfone, function as β-lactamase inhibitors and are combined with broad-spectrum antibiotics like piperacillin (B28561) to combat resistant bacteria. pfizer.compfizer.com The quinolone antibiotic ecenofloxacin (B64325) also incorporates the 3-azabicyclo[3.2.0]heptane moiety. orgsyn.org Furthermore, novel structural analogues of beta-lactam antibiotics based on the 1-azabicyclo[3.2.0]heptane core have been synthesized to target resistant bacterial strains. plos.orgnih.gov
Antiviral Agents: While the broader class of azabicyclic compounds has been investigated for antiviral properties, specific applications of 3-azabicyclo[3.2.0]heptan-6-ol are less documented. mdpi.com However, related azabicyclo[3.2.0]heptane nucleoside analogues have been synthesized and evaluated for anti-HIV activity. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure influences its biological activity. The conformational rigidity of the 3-azabicyclo[3.2.0]heptane scaffold makes it an excellent tool for such studies. nih.gov
By incorporating this rigid core into a series of potential drug candidates, chemists can eliminate the variable of conformational flexibility. This allows for a more direct correlation between the placement of substituents and the observed biological effect. For example, in the development of ligands for nicotinic acetylcholine receptors, SAR studies focused on substitution effects on the pyridine (B92270) ring and the stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core to discover compounds with improved potency and selectivity. nih.gov This approach provides clear insights into the optimal three-dimensional structure required for a molecule to interact effectively with its biological target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azabicyclo[3.2.0]heptan-6-ol, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via reduction of spirocyclic oxetanyl nitriles, which requires careful control of reaction temperature and catalyst loading to minimize byproducts . Photochemical decomposition of substituted pyrazolines is another route, though this method demands UV light optimization and inert atmospheres to prevent side reactions . For purification, techniques like column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) are recommended to isolate the product in >95% purity.
Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for assigning bicyclic ring protons and hydroxyl group positions. For example, coupling constants between bridgehead protons (J ≈ 5–7 Hz) distinguish bicyclo[3.2.0] from bicyclo[3.1.1] isomers . X-ray crystallography is definitive for resolving ambiguities, as seen in studies of related azabicycloheptane derivatives . Mass spectrometry (HRMS) further validates molecular formulas, particularly for halogenated analogs.
Advanced Research Questions
Q. What enantioselective strategies are available for synthesizing chiral this compound derivatives?
- Methodological Answer : Asymmetric [3+2] cycloaddition using CuI/(R)-Fesulphos catalysts achieves >90% enantiomeric excess (ee) in azabicycloheptanes. This method leverages azomethine ylides and cyclobutenones, with diastereoselectivity driven by steric effects in the transition state . Chiral HPLC (e.g., Chiralpak IA column) or polarimetry can monitor enantiopurity, while kinetic resolution during crystallization may enhance ee.
Q. How can computational modeling predict the bioactivity of this compound derivatives targeting neurotransmitter receptors?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the compound’s ability to mimic meta-substituted benzene rings in receptor binding. For example, bicyclo[3.2.0] systems show comparable exit vector angles (≈120°) to aromatic systems, enabling docking studies with GABAA or dopamine receptors . Molecular dynamics simulations (e.g., AMBER force fields) further evaluate stability in lipid bilayers, correlating with bioavailability predictions.
Q. How should researchers resolve contradictions in spectral data for this compound derivatives across different solvents?
- Methodological Answer : Discrepancies in NMR shifts (e.g., hydroxyl proton resonance) often arise from solvent polarity or hydrogen bonding. For example, DMSO-d6 may stabilize intramolecular H-bonds, whereas CDCl3 exposes free OH groups. Comparative analysis in deuterated solvents and variable-temperature NMR can clarify dynamic equilibria . Redundant HMBC correlations or IR spectroscopy (O-H stretches at 3200–3600 cm⁻¹) provide additional validation.
Q. What experimental designs are optimal for evaluating the antiprotozoal activity of this compound analogs?
- Methodological Answer : In vitro assays against Plasmodium falciparum or Trypanosoma cruzi require IC50 determination via luminescence-based viability kits. Dose-response curves (0.1–100 µM) identify lead compounds, while cytotoxicity assays on mammalian cells (e.g., HEK293) ensure selectivity . Structural modifications, such as N-alkylation or hydroxyl group acylation, can enhance membrane permeability—verified via logP measurements (HPLC) or PAMPA assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
